molecular formula C14H16O2 B12520128 3-(Indan-1-yl)-2,4-pentanedione

3-(Indan-1-yl)-2,4-pentanedione

Cat. No.: B12520128
M. Wt: 216.27 g/mol
InChI Key: PYFCRFIRBFGNCV-UHFFFAOYSA-N
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Description

3-(Indan-1-yl)-2,4-pentanedione is an organic compound that features an indane moiety fused with a pentanedione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Indan-1-yl)-2,4-pentanedione typically involves the cyclization of substituted phenylsuccinic acids. One common method includes the reaction of phenylsuccinic acid with thionyl chloride to form an acyl chloride intermediate, which is then cyclized using aluminum chloride as a catalyst . This method is preferred due to its efficiency and high yield.

Industrial Production Methods

Industrial production of this compound often employs eco-friendly and high-yielding synthetic routes. The use of non-toxic solvents and catalysts, such as methylene dichloride and aluminum chloride, is emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(Indan-1-yl)-2,4-pentanedione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the indane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens and nitrating agents are used under acidic or basic conditions.

Major Products

The major products formed from these reactions include substituted indanones, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Indan-1-yl)-2,4-pentanedione is unique due to its combined indane and pentanedione structure, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various research and industrial applications .

Properties

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

IUPAC Name

3-(2,3-dihydro-1H-inden-1-yl)pentane-2,4-dione

InChI

InChI=1S/C14H16O2/c1-9(15)14(10(2)16)13-8-7-11-5-3-4-6-12(11)13/h3-6,13-14H,7-8H2,1-2H3

InChI Key

PYFCRFIRBFGNCV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1CCC2=CC=CC=C12)C(=O)C

Origin of Product

United States

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